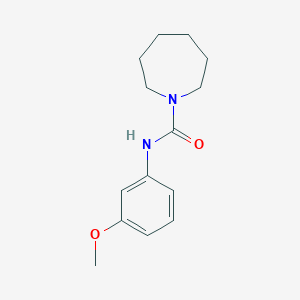
N-(2-methylcyclohexyl)pyridine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methylcyclohexyl)pyridine-4-carboxamide, also known as JWH-018, is a synthetic cannabinoid that was first synthesized in 1995 by John W. Huffman. It has been used as a research chemical for the study of the endocannabinoid system and has been found to have a high affinity for the CB1 receptor.
Wirkmechanismus
N-(2-methylcyclohexyl)pyridine-4-carboxamide works by binding to the CB1 receptor in the brain and nervous system. This binding leads to the activation of the receptor and the release of neurotransmitters such as dopamine and serotonin. The activation of the CB1 receptor also leads to the inhibition of the release of other neurotransmitters such as GABA, which can lead to an increase in excitatory activity in the brain.
Biochemical and Physiological Effects:
N-(2-methylcyclohexyl)pyridine-4-carboxamide has been found to have a number of biochemical and physiological effects on the body. It has been found to increase heart rate and blood pressure, as well as cause changes in body temperature and respiratory rate. It has also been found to have effects on memory, attention, and cognition.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-methylcyclohexyl)pyridine-4-carboxamide in lab experiments is its high affinity for the CB1 receptor, which allows for more precise and targeted studies of the endocannabinoid system. However, one limitation is that its psychoactive effects can make it difficult to use in certain experiments, as it can affect the behavior and cognition of test subjects.
Zukünftige Richtungen
There are a number of future directions for research on N-(2-methylcyclohexyl)pyridine-4-carboxamide and other synthetic cannabinoids. One area of interest is the development of new synthetic cannabinoids with different affinities for the CB1 receptor and other receptors in the endocannabinoid system. Another area of interest is the study of the long-term effects of synthetic cannabinoids on the brain and body, as well as their potential for addiction and abuse. Additionally, there is interest in the development of new treatments for conditions such as chronic pain and anxiety that target the endocannabinoid system.
Synthesemethoden
The synthesis of N-(2-methylcyclohexyl)pyridine-4-carboxamide involves the reaction of 4-pyridylcyanide with 2-methylcyclohexanone in the presence of a Lewis acid catalyst. The resulting product is then purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(2-methylcyclohexyl)pyridine-4-carboxamide has been used in scientific research to study the endocannabinoid system and its effects on the body. It has been found to have a high affinity for the CB1 receptor, which is responsible for the psychoactive effects of cannabinoids.
Eigenschaften
IUPAC Name |
N-(2-methylcyclohexyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-10-4-2-3-5-12(10)15-13(16)11-6-8-14-9-7-11/h6-10,12H,2-5H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHOFJBIBOVGCAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>32.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49826611 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1'-Acetyl-8-methylspiro[1,3-dihydroquinazoline-2,4'-piperidine]-4-one](/img/structure/B7469704.png)
![7-phenyl-N~3~-(3-pyridylmethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7469709.png)
![4-[[2-[3-(4-Ethoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetyl]amino]benzoic acid](/img/structure/B7469713.png)



![4-[3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl]morpholine](/img/structure/B7469752.png)
![2-[(5-Anilino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone](/img/structure/B7469756.png)

![[6-chloro-1-(2-hydroxyethyl)benzimidazol-2-yl]methyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B7469764.png)

![N-(3-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7469773.png)
![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7469775.png)
